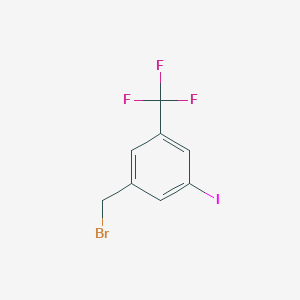

3-Iodo-5-(trifluoromethyl)benzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

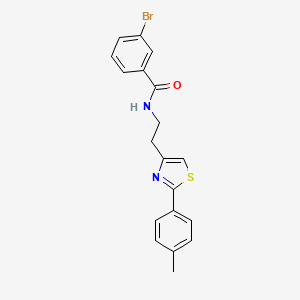

3-Iodo-5-(trifluoromethyl)benzyl bromide is a chemical compound used in the preparation of 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .

Synthesis Analysis

The synthesis of 3-Iodo-5-(trifluoromethyl)benzyl bromide involves various methods. One of the most attractive and practical synthetic approaches is to form the amide bond via the expulsion of a molecule of water . It has also been used in the preparation of covalent organic frameworks, which are porous crystalline materials used in Li–S batteries to suppress the shuttle effect .Molecular Structure Analysis

The molecular formula of 3-Iodo-5-(trifluoromethyl)benzyl bromide is C9H5BrF6 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

3-Iodo-5-(trifluoromethyl)benzyl bromide has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .Physical And Chemical Properties Analysis

3-Iodo-5-(trifluoromethyl)benzyl bromide has a boiling point of 69 °C/4 mmHg (lit.) and a density of 1.565 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.492 (lit.) . The molecular weight of this compound is 307.030 .Aplicaciones Científicas De Investigación

Preparation of Flocoumafen

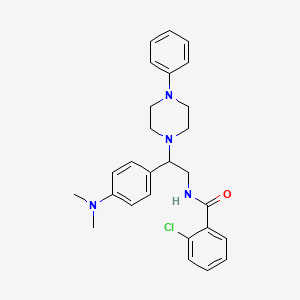

“3-Iodo-5-(trifluoromethyl)benzyl bromide” has been used in the preparation of flocoumafen . Flocoumafen is an anticoagulant rodenticide, designed to help control populations of rats and mice.

Derivatization Reagent in Detection of Uracil in DNA

This compound has been used as a derivatization reagent in the detection of uracil in DNA by Gas Chromatography (GC) and negative chemical ionization mass spectrometry . This is a crucial application in molecular biology and genetics research, where detecting and quantifying uracil in DNA can provide important insights into DNA damage and repair mechanisms.

Enantioselective Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

“3-Iodo-5-(trifluoromethyl)benzyl bromide” has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 . NK1 receptors are known to play a role in pain perception, and antagonists of these receptors have potential therapeutic applications in the treatment of conditions like depression, anxiety, and emesis.

Copper-Catalyzed Trifluoromethylation

The compound can be used in copper-catalyzed trifluoromethylation . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. This reaction is significant in the field of organic chemistry, especially in the development of pharmaceuticals and agrochemicals, as the trifluoromethyl group can improve molecular properties such as metabolic stability, lipophilicity, and permeability .

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Relevant Papers The compound has been mentioned in several papers. For instance, it has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . Another paper discusses its use in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

Propiedades

IUPAC Name |

1-(bromomethyl)-3-iodo-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-1-6(8(10,11)12)3-7(13)2-5/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBWCUOPXYPYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)I)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-(trifluoromethyl)benzyl bromide | |

CAS RN |

1261795-42-9 |

Source

|

| Record name | 3-Iodo-5-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2814229.png)

![1-(5-Chlorothiophen-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2814232.png)

![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)

![5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2814244.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)